molecular formula C32H38ClNO5 B15174752 C32H38ClNO5

C32H38ClNO5

Cat. No.: B15174752
M. Wt: 552.1 g/mol
InChI Key: BPPWJVYBXWKXHQ-UHFFFAOYSA-N
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Description

C32H38ClNO5 is a chlorinated organic compound featuring a complex molecular architecture. Key bond angles and torsion parameters derived from crystallographic or computational studies (e.g., C32'-C33'-C38' = 119.0°, C37-C38'-C33" = 121°) suggest a conformationally flexible backbone with aromatic or conjugated systems .

Properties

Molecular Formula

C32H38ClNO5

Molecular Weight

552.1 g/mol

IUPAC Name

4-butyl-7-[1-[1-(4-chlorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-1-oxopropan-2-yl]oxy-8-methylchromen-2-one

InChI

InChI=1S/C32H38ClNO5/c1-4-5-8-23-19-28(35)39-30-20(2)27(15-14-25(23)30)38-21(3)31(36)34-18-17-32(37)16-7-6-9-26(32)29(34)22-10-12-24(33)13-11-22/h10-15,19,21,26,29,37H,4-9,16-18H2,1-3H3

InChI Key

BPPWJVYBXWKXHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N3CCC4(CCCCC4C3C5=CC=C(C=C5)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: 6-Bromo-1H-indole-2-carboxylic acid (C9H6BrNO2)

Structural Similarities :

  • Both compounds contain halogen substituents (Cl in C32H38ClNO5 vs. Br in C9H6BrNO2) and aromatic systems.
  • Oxygen-rich moieties (carboxylic acid in Compound A vs.

Key Differences :

Property This compound C9H6BrNO2
Molecular Weight ~560.1 g/mol 240.05 g/mol
Solubility Not reported 0.052 mg/mL (0.000216 M)
Bioavailability Score Unavailable 0.56
CYP Inhibition Unstudied CYP1A2 inhibitor

Functional Implications: The larger size of this compound may confer higher membrane permeability (similar to Compound A’s BBB permeability ), but its complexity could reduce solubility. Bromine in Compound A enhances electrophilicity, while chlorine in this compound may stabilize resonance structures.

Compound B: Hypothetical Chlorinated Macrocycle (C30H35ClNO5)

Structural Similarities :

  • Shared Cl substituent and ester/amide functionalities.
  • Comparable molecular frameworks (e.g., conjugated systems with 120° bond angles ).

Key Differences :

Property This compound Hypothetical Compound B
Molecular Weight ~560.1 g/mol ~532.0 g/mol
Synthetic Route Multi-step (e.g., HATU-mediated coupling ) Likely similar, but shorter
Aromatic Rings Presumed 3–4 rings 2–3 rings

Functional Implications: The additional carbons in this compound may improve thermal stability but complicate purification. Its synthesis likely requires prolonged reaction times (e.g., 48 hours ) compared to simpler analogs.

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

Compound Molecular Formula Halogen Oxygen Atoms Solubility (mg/mL)
This compound This compound Cl 5 Not reported
6-Bromo-1H-indole-2-carboxylic acid C9H6BrNO2 Br 2 0.052

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